molecular formula C4H4Cl2O2 B1306184 2,2-Dichlorocyclopropane-1-carboxylic acid CAS No. 5365-14-0

2,2-Dichlorocyclopropane-1-carboxylic acid

Cat. No.: B1306184
CAS No.: 5365-14-0
M. Wt: 154.98 g/mol
InChI Key: GVGFEJPTKINGLP-UHFFFAOYSA-N
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Description

2,2-Dichlorocyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C4H4Cl2O2 and its molecular weight is 154.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Studies

2,2-Dichlorocyclopropane-1-carboxylic acid is explored in various chemical synthesis and resolution studies. For instance, it has been used as an intermediate in the production of medicaments and pesticides. Different synthesis routes for related compounds like 2,2-dimethylcyclopropane carboxylic acid have been summarized, including chiral product synthesis using a metal catalyst and the resolution of racemic mixtures (Li Gong, 2007).

Catalysis and Oxidation Studies

The compound plays a role in catalysis and oxidation studies. For example, iron(III) isoindoline complexes have been utilized for the oxidative decarboxylation of cyclic amino acids like 1-aminocyclopropane-1-carboxylic acid to produce corresponding carbonyl compounds (Dóra Lakk-Bogáth et al., 2015).

Biological Activity

There's significant interest in compounds like this compound due to their biological activity. The preparation of new compounds with potential biological activity, characterized by methods such as 1H NMR spectra, has been documented, with yields ranging from 40.5% to 59.7% (Tian Li, 2009).

Inhibition Studies

Research on analogs of this compound has also involved inhibition studies. For example, dichlorocyclopropanation of amino dienes to produce aminopentadienyl cations for Nazarov-type cyclization, yielding allylic amines, highlights the chemical versatility of these compounds (Sara A. Bonderoff et al., 2013).

Agronomic Applications

In agronomy, derivatives of cyclopropane carboxylic acid, including this compound, have shown promise. For instance, phosphorus-containing small rings based on derivatives of 1-methyl-2,2-dichlorocyclopropanecarboxylic acid have been found to enhance the germination energy and laboratory germination of various seeds (Y. N. Mitrasov et al., 2005).

Properties

IUPAC Name

2,2-dichlorocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGFEJPTKINGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383509, DTXSID10900966
Record name 2,2-dichlorocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10900966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5365-14-0
Record name 2,2-dichlorocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 2,2-Dichlorocyclopropane-1-carboxylic acid in pyrethroid insecticides?

A: this compound serves as a crucial building block for synthesizing various pyrethroid insecticides. [, , ] This compound provides the characteristic dichlorovinyl cyclopropane structure found in many pyrethroids. By reacting it with different alcohols or amines, researchers can create esters and amides with varying insecticidal properties.

Q2: How does the substitution of different groups on the this compound scaffold affect the insecticidal activity of the resulting pyrethroids?

A: Studies have shown that the insecticidal activity of pyrethroids derived from this compound is significantly influenced by the nature of the substituents attached to the carboxylic acid group. [, ] For instance, introducing a thiadiazole ring or a pyridine ring to the structure through amide formation resulted in compounds with varying degrees of fungicidal and insecticidal activities. [, ] These findings suggest that modifying the substituents allows for fine-tuning the biological activity of these compounds.

Q3: What analytical techniques are commonly employed to characterize and study pyrethroids synthesized from this compound?

A3: Researchers utilize a range of analytical techniques to characterize and study the properties of these pyrethroids. Common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique confirms the structure of the synthesized compounds by analyzing the hydrogen and carbon nuclei. [, ]
  • Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule by analyzing their characteristic vibrations. [, ]
  • Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the synthesized pyrethroids, providing information about their structure and potential degradation products. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.